甲基2-(5-苯基-1,3,4-噁二唑-2-基)苯基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

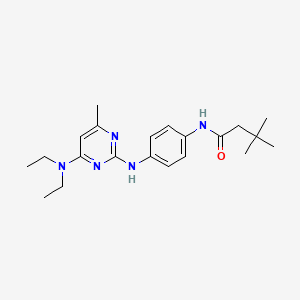

“Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of Honokiol, a bioactive component from Magnoliae officinalis Cortex . The compound is part of a series of honokiol analogues synthesized by introducing various 3- ( (5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H )-ones to its molecule .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the reaction of 5-methyl-2-phenyl-1 H -imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization and nucleophilic alkylation . In one example, refluxing of a potassium salt with phenacyl bromide in ethanol/water gave a related compound in a 76% yield .科学研究应用

腐蚀抑制

甲基 2-(5-苯基-1,3,4-恶二唑-2-基)苯硫醚衍生物的一个显着应用是在腐蚀抑制领域。Amal、Prajila 和 Joseph (2018) 进行的研究表明,1,3,4-恶二唑衍生物对硫酸环境中的低碳钢表现出显着的腐蚀抑制性能。这些抑制剂通过在金属表面形成保护层来发挥作用,这通过重量分析、电化学、SEM 和计算方法得到证明。该保护层显着增加了电荷转移阻力,表明有效的腐蚀防护 Amal、Prajila 和 Joseph,2018。

抗癌和药理潜力

另一个至关重要的应用是抗癌剂的开发。Faheem (2018) 对 1,3,4-恶二唑和吡唑的新型衍生物进行的计算和药理研究表明,这些化合物具有显着的肿瘤抑制、毒性评估、抗氧化、镇痛和抗炎作用的潜力。具体而言,某些化合物对表皮生长因子受体 (EGFR) 和微管蛋白等靶点表现出中等的抑制作用,突出了它们在癌症治疗中的潜力 Faheem,2018。

光致分子重排

对 1,2,4-恶二唑的光化学的研究,包括与甲基 2-(5-苯基-1,3,4-恶二唑-2-基)苯硫醚相关的衍生物,表明在分子重排中具有有趣的应用。Vivona、Cusmano 和 Macaluso (1977) 探讨了硫原子存在如何增强重排反应性,展示了合成化学中通过光致反应创造新化合物的潜力 Vivona、Cusmano 和 Macaluso,1977。

环境除臭

使用可见光和分子氧对恶臭有机硫化物进行除臭是另一个重要的应用领域。Sun、Xiong 和 Xu (2008) 的一项研究表明,金属酞菁磺酸盐可以在可见光照射下有效氧化有机硫化物,包括甲苯硫醚,这表明在气味控制中具有潜在的环境应用 Sun、Xiong 和 Xu,2008。

未来方向

The future directions for the study of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide” and similar compounds could involve further exploration of their potential as antiviral molecules, particularly against SARS-CoV-2 . Additionally, the antiviral efficacy of these compounds needs to be validated on SARS-CoV-2 viral strains in a biosafety level 3 facility .

作用机制

Target of Action

Compounds with similar structures, such as those containing the 1,3,4-oxadiazole nucleus, have been found to possess numerous biological activities, especially in the treatment of cancer disease . .

Mode of Action

Similar compounds often interact with their targets by forming bonds with specific active sites, leading to changes in the target’s function .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

In silico predictions for similar compounds have indicated positive oral bioavailability .

Result of Action

Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and others .

属性

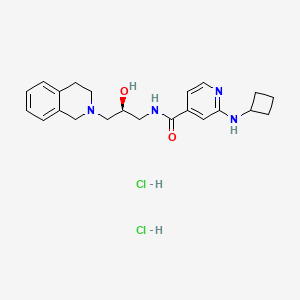

IUPAC Name |

2-(2-methylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-17-16-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQSCZPDOBRILD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2701770.png)

![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701772.png)

![3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2701774.png)

![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)

![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)

![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)